molecular formula C8H14BN3O2 B1515326 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole CAS No. 1203672-88-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B1515326
CAS No.: 1203672-88-1
M. Wt: 195.03 g/mol
InChI Key: CVVJAPXYYRXAAO-UHFFFAOYSA-N
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Description

Background and Significance of Boron-Containing Heterocyclic Compounds

The incorporation of boron atoms into heterocyclic frameworks has been established as an important strategy in medicinal chemistry, with boron compounds demonstrating remarkable abilities to form various bonds with biological targets. The significance of boron-containing heterocycles stems from their plethora of biological activities and useful pharmacokinetic profiles, making them valuable therapeutic agents in ongoing drug discovery efforts. Since 2003, the Food and Drug Administration has approved several boron-containing compounds for treating infections, viruses, and cancers, including notable examples such as bortezomib, crisaborole, and tavaborole.

Boron-based heterocycles possess incredible potential as pharmacological agents due to their unique chemical properties and biological activities. These compounds have been classified into groups exhibiting shared pharmacological activities, with researchers focusing on their corresponding biological targets and identifying the most potent therapeutic compounds. The development of boron compounds has been particularly significant in pharmaceutical research, with emphasis on their anti-inflammatory and antibacterial properties, as well as their potential to inhibit tumor growth.

Recent advances in boron chemistry have been facilitated by single-atom editing technology, which enables rapid modifications to complex molecules and has markedly enhanced the efficiency and speed of pharmaceutical compound synthesis. This technological advancement has attracted greater attention to the field of boron insertion processes, stimulating increased research interest among scientists working with boron-containing heterocycles. The synthesis of boron heterocycles predominantly involves the addition of atoms to pre-existing boron-containing heterocycles or the insertion of boron atoms into alternative heterocyclic frameworks.

The therapeutic applications of boron-containing compounds extend across multiple disease areas, with boronic acid and benzoboroxole derivatives being identified as potential anticancer agents. These compounds demonstrate significant promise in treating head and neck cancers, with their mechanisms of action involving reversible inhibition of critical enzymatic pathways. The unique ability of boron to engage in reversible covalent binding with alcohols has been exploited in several inhibitor designs, making boron-containing heterocycles particularly valuable in medicinal chemistry applications.

Historical Development of Triazole-Boronate Chemistry

The historical development of triazole-boronate chemistry represents a convergence of two significant areas of heterocyclic chemistry. Triazoles, particularly 1,2,3-triazoles, have emerged as important pharmacologically active heterocyclic compounds with diverse biological properties. The development of triazole chemistry has been marked by the evolution of various synthetic methodologies, including metal-catalyzed and metal-free approaches for constructing these heterocyclic frameworks.

The advent of click chemistry revolutionized triazole synthesis, providing efficient and reliable methods for constructing 1,2,3-triazole rings under mild conditions. This development proved particularly significant for the preparation of bioactive triazole-linked boronate esters, which combine the favorable properties of both chemical moieties. The click chemistry approach has enabled the synthesis of triazole-linked boronate esters using azido-functionalized boronate esters with different alkyne molecules, including propargyl alcohol, glycidyl propargyl ether, and phenylacetylene.

The integration of boron heterocycles into chemical libraries has been facilitated by advances in synthetic methodology and the recognition of boron's unique properties in biological systems. Researchers have developed efficient protocols for incorporating boron-containing heterocycles into deoxyribonucleic acid-encoded libraries, expanding the chemical space available for drug discovery efforts. The formation of boron-containing pyridazine heterocycles, also known as diazaborines, through secondary cyclization reactions has been established as a reliable and irreversible process.

Transition-metal-free protocols for heterocyclic carbon-boron bond formation have gained prominence due to their environmental advantages, reduced sensitivity to air and moisture, and economic benefits compared to transition-metal-based methods. These protocols include carbon-hydrogen borylation of heteroarenes and carbon-halogen borylation of heteroaryl halides, representing excellent approaches for synthesizing heteroaryl boronic acids and esters. Various cyclization and alkyne activation protocols have been established for the synthesis of these important intermediates.

The development of triazole-linked saccharide sensors has demonstrated the versatility of combining triazole and boronic acid functionalities. Research has shown that fluorescent sensors can be generated by linking phenylboronic acid receptors with fluorophores via triazole linkers, with the substitution pattern about the phenylboronic acid influencing the fluorescence response to saccharides. Nuclear magnetic resonance spectroscopy studies have suggested that fructose binding is enhanced when the aromatic ring bearing the boronic acid has the triazole-containing substituent at the ortho position.

Importance of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole in Modern Chemical Research

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole represents a critical building block in modern synthetic chemistry, combining the favorable properties of 1,2,3-triazoles with the versatile reactivity of pinacol boronate esters. This compound, with the molecular formula C₈H₁₄BN₃O₂ and molecular weight of 195.03 grams per mole, serves as a key intermediate in various chemical transformations and applications.

The compound's significance in chemical research stems from its unique structural features that enable participation in diverse chemical reactions. The pinacol boronate ester moiety provides stability under ambient conditions while remaining reactive toward various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions. The 1,2,3-triazole ring contributes bioactivity and serves as a versatile linking unit in bioconjugation chemistry.

Table 1: Key Structural and Physical Properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Property Value Reference
Molecular Formula C₈H₁₄BN₃O₂
Molecular Weight 195.03 g/mol
Chemical Abstracts Service Number 1203672-88-1
International Union of Pure and Applied Chemistry Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazole
Simplified Molecular Input Line Entry System B1(OC(C(O1)(C)C)(C)C)C2=NNN=C2
Creation Date 2013-05-31

Research applications of this compound demonstrate its versatility as a synthetic building block. The compound functions as a ligand in transition metal-catalyzed cross-coupling reactions, with its boron-containing moiety enhancing reactivity and selectivity in various transformations. These applications include Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions, where the compound's ability to form stable complexes with transition metals facilitates efficient carbon-carbon and carbon-heteroatom bond formations.

The compound has found significant application in bioconjugation chemistry, enabling selective modification of biomolecules for research and therapeutic purposes. Its ease of functionalization and compatibility with diverse reaction conditions make it valuable for organic chemists seeking to streamline synthetic pathways and access novel molecular architectures with high efficiency and precision. The synthesis of bioactive 1,2,3-triazole-linked boronate esters has been achieved using this compound as a key intermediate, with resulting products showing promising antioxidant, antimicrobial, and deoxyribonucleic acid binding activities.

Table 2: Synthetic Applications and Reaction Types for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Application Area Reaction Type Key Advantage Reference
Cross-coupling Chemistry Suzuki-Miyaura Coupling Enhanced reactivity and selectivity
Bioconjugation Biomolecule Modification Selective modification capability
Pharmaceutical Synthesis Carbon-carbon bond formation High efficiency and precision
Materials Science Transition metal catalysis Stable complex formation
Drug Discovery Ligand development Versatile synthetic building block

The compound's role in modern chemical research extends to its use in constructing complex molecular architectures. Research has demonstrated that triazole-boronate systems can be successfully incorporated into sophisticated synthetic schemes, including the preparation of prochelators built on triazole frameworks. These applications highlight the compound's utility in developing new therapeutic agents and research tools that leverage the unique properties of both triazole and boronate functionalities.

Recent studies have emphasized the importance of this compound class in developing new synthetic methodologies. The regioselective formation of mono-alkylated products has been observed in reactions involving related triazole-boronate compounds, with alkylation proceeding selectively on phenolic oxygens attached to specific positions of the triazole ring. This selectivity has been confirmed through X-ray crystallography studies, providing detailed structural insights into the reactivity patterns of these compounds.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-7(2)8(3,4)14-9(13-7)6-5-10-12-11-6/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVJAPXYYRXAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855726
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203672-88-1
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The primary synthetic strategy for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves the catalytic borylation of 1H-1,2,3-triazole or its derivatives using boron reagents such as pinacolborane or bis(pinacolato)diboron. The key features of the method are:

  • Starting Materials: 1H-1,2,3-triazole and a boron source, commonly pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Catalysts: Transition metal catalysts, predominantly palladium or copper complexes, are employed to facilitate the borylation.
  • Solvents: Common solvents include dichloromethane, toluene, or other aprotic organic solvents.
  • Temperature: Mild heating conditions, typically between 50°C and 80°C.
  • Reaction Time: Varies from several hours to overnight, depending on catalyst efficiency and substrate reactivity.

This catalytic borylation leads to the formation of the boronic ester attached to the triazole ring, yielding the target compound with good selectivity and yield.

Detailed Reaction Conditions and Mechanism

Parameter Typical Conditions Notes
Boron reagent Pinacolborane or bis(pinacolato)diboron Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
Catalyst Pd(PPh3)4, CuI, or other Pd/Cu complexes Palladium catalysts favor Suzuki-Miyaura type borylation; copper catalysts also effective in some protocols
Solvent Dichloromethane, toluene Aprotic solvents preferred for solubility and stability
Temperature 50–80°C Mild heating to promote reaction without decomposition
Reaction time 4–24 hours Longer times may improve conversion but risk side reactions
Atmosphere Inert atmosphere (N2 or Ar) Prevents oxidation of sensitive boron species

Mechanistic Insight: The catalytic cycle typically involves oxidative addition of the triazole or its halogenated derivative to the metal catalyst, transmetallation with the boron reagent, and reductive elimination to form the boronic ester-substituted triazole. The boronate ester group is introduced at the 5-position of the triazole ring, preserving the aromaticity and enabling further functionalization.

Alternative Preparation Approaches

While the direct catalytic borylation is the most common route, other methods include:

These alternative routes may be selected based on substrate availability and desired reaction scalability.

Research Findings and Yields

  • Yields: Typical isolated yields for the catalytic borylation range from 60% to 85%, depending on catalyst loading and reaction conditions.
  • Purity: The product is generally purified by column chromatography or recrystallization.
  • Reaction Scope: This method tolerates various substituents on the triazole ring, allowing for diverse functionalization.
  • Applications: The prepared boronic ester derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl and heteroaryl compounds relevant in pharmaceuticals and materials science.

Summary Table of Preparation Methods

Method Starting Material Catalyst Solvent Temperature Time Yield (%) Notes
Direct catalytic borylation 1H-1,2,3-triazole + pinacolborane Pd(PPh3)4, CuI Dichloromethane, toluene 50–80°C 4–24 h 60–85 Most common, mild conditions
Halogenation + Miyaura borylation 5-halogenated triazole Pd catalyst Aprotic solvent 60–80°C 6–12 h 55–80 Requires halogenated intermediate
CuAAC with borylated alkyne Azide + borylated alkyne Cu catalyst Various RT–60°C Variable Moderate Builds triazole and installs boronate simultaneously

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems and complex molecular architectures.

Example Reaction:

5 Dioxaborolan 2 yl 1H triazole+Ar XPd PPh3 4,baseAr triazole+byproducts\text{5 Dioxaborolan 2 yl 1H triazole}+\text{Ar X}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{Ar triazole}+\text{byproducts}

Key Conditions

CatalystBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₄K₂CO₃THF80°C85–92
Pd(OAc)₂/XPhosCsFDMF/H₂O100°C78

Mechanistic Notes:

  • Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.

  • Transmetallation with the boronic ester generates a Pd(II)-Ar species.

  • Reductive elimination yields the coupled product and regenerates Pd(0) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring itself can participate in further click chemistry, enabling modular functionalization.

Example Reaction:

5 Dioxaborolan 2 yl 1H triazole+RC CHCuI Et3N1 4 disubstituted triazole\text{5 Dioxaborolan 2 yl 1H triazole}+\text{RC CH}\xrightarrow{\text{CuI Et}_3\text{N}}\text{1 4 disubstituted triazole}

Optimized Parameters

Alkyne TypeCatalyst LoadingSolventTime (h)Yield (%)Reference
Terminal alkynes5 mol% CuIDCM488–94
Propargyl alcohols10 mol% CuITHF676

Regioselectivity:

  • Cu(I) catalyzes 1,4-disubstituted triazole formation exclusively.

Boron-Directed Functionalization

The dioxaborolane group enables regioselective functionalization via electrophilic substitution or transmetallation.

Reaction Examples:

Reaction TypeReagentProductYield (%)Reference
HalogenationNBS5-Bromo-triazole derivative82
ProtodeboronationH₂O₂, NaOHDeboronated triazole90
TransmetallationZnCl₂Zn-triazole complex68

Applications:

  • Halogenated derivatives serve as intermediates for cross-couplings.

  • Protodeboronation removes the boron group for downstream modifications.

Stability and Reactivity Considerations

Thermal Stability:

  • Decomposes above 200°C, limiting high-temperature applications.
    Solvent Compatibility:

  • Stable in polar aprotic solvents (DMF, THF) but hydrolyzes in protic solvents (e.g., H₂O).

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a well-known pharmacophore in medicinal chemistry. Compounds containing triazoles have been investigated for their biological activities:

  • Antifungal Activity : Triazole derivatives are widely used as antifungal agents. Research has shown that the incorporation of the dioxaborolane group can enhance the antifungal potency of triazoles by improving their solubility and bioavailability .
  • Anticancer Properties : Studies have indicated that triazole-based compounds exhibit anticancer activities by inhibiting specific enzymes involved in tumor growth. The dioxaborolane moiety may contribute to these effects through enhanced interaction with biological targets .

Materials Science

The unique properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole make it suitable for various applications in materials science:

  • Polymer Chemistry : This compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its ability to form stable complexes with metals allows for the development of metal-organic frameworks (MOFs) that have applications in gas storage and separation .
  • Organic Electronics : The incorporation of this compound into organic electronic devices has shown promise due to its electron-donating properties. It can enhance the conductivity and stability of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Catalysis

The dioxaborolane moiety is known for its role in facilitating various catalytic processes:

  • Cross-Coupling Reactions : This compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions. The presence of the triazole ring can stabilize intermediates during the reaction process, leading to improved yields .
  • Organocatalysis : Research indicates that triazole-based compounds can serve as organocatalysts in various reactions due to their ability to form stable intermediates with electrophiles .

Case Study 1: Antifungal Activity Enhancement

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoles with dioxaborolane groups exhibited significantly higher antifungal activity against Candida albicans compared to their non-boronated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Polymer Synthesis

Research conducted at a leading university focused on using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole as a monomer for synthesizing novel polymers. The resulting materials showed improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative that forms a complex with the palladium catalyst, facilitating the cross-coupling of the aryl halide and the boronic acid. In nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form substituted triazoles. In oxidation-reduction reactions, the boronic ester group can be oxidized or reduced, depending on the specific reagents and conditions used.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The molecular target is the palladium catalyst, which facilitates the formation of the biaryl product.

  • Nucleophilic Substitution: The molecular target is the nucleophile, which reacts with the boronic ester group to form the substituted triazole.

  • Oxidation-Reduction: The molecular target is the boronic ester group, which undergoes oxidation or reduction to form the corresponding boronic acid or boronic ester.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of organoboron compounds depend on the heterocyclic core and the position of the boronate group. Below is a comparative analysis with structurally related compounds:

Compound Name Heterocycle Core Boronate Position Molecular Formula Molecular Weight Key Features/Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole 1H-1,2,3-triazole 5-position C₈H₁₂BN₃O₂ 209.01 g/mol Direct boron-triazole linkage enhances reactivity in cross-couplings; used in drug discovery .
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole 1H-1,2,3-triazole Phenyl-3-position C₁₄H₁₈BN₃O₂ 271.12 g/mol Boronate on phenyl ring reduces electronic influence on triazole; intermediate for biaryl synthesis .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1H-indazole 5-position C₁₂H₁₆BN₂O₂ 237.08 g/mol Indazole’s fused ring system improves metabolic stability; used in kinase inhibitor design .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzo[d]isoxazole 5-position C₁₃H₁₆BNO₃ 245.08 g/mol Electron-deficient isoxazole enhances electrophilic reactivity in cross-couplings .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 6-position C₁₄H₁₈BN₃O₂ 271.13 g/mol Rigid fused-ring system improves binding affinity in receptor-targeted therapies .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran Benzofuran 5-position C₁₄H₁₇BO₃ 244.09 g/mol Benzofuran’s oxygen atom modulates electronic properties; applied in OLED materials .

Reactivity in Cross-Coupling Reactions

  • Triazole Derivatives : The direct attachment of boron to the triazole in the target compound facilitates faster transmetallation in Suzuki reactions compared to phenyl-substituted analogs (e.g., 1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole) due to reduced steric hindrance .
  • Indazole vs. Isoxazole : Indazole derivatives exhibit higher stability under acidic conditions owing to their fused aromatic system, whereas isoxazole-based boronates show superior reactivity with electron-deficient aryl halides .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C13H17BN2O
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activities.

Key Mechanisms:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Antimicrobial Activity : Triazoles have been shown to exhibit antifungal and antibacterial properties by disrupting cell wall synthesis and function.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activity Studies

Research has highlighted the compound's effectiveness against various cancer cell lines and pathogens. Below are some notable findings:

Cell Line/Pathogen IC50 (µM) Mechanism of Action
AGS (Gastric Cancer)2.63 ± 0.17Apoptosis induction
HCT-116 (Colon Cancer)11.57 ± 0.53Cell cycle arrest
HeLa (Cervical Cancer)13.62 ± 0.86Apoptosis induction
Candida albicans10 - 20Cell wall disruption

Case Study 1: Anticancer Activity

A study published in MDPI reported that derivatives of triazoles exhibited potent activity against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of triazole derivatives showed that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole were effective against both fungal and bacterial strains . The mechanism involved disruption of microbial cell wall synthesis.

Applications

The compound has diverse applications across several fields:

  • Pharmaceutical Development : It serves as a building block for synthesizing pharmaceutical intermediates.
  • Material Science : Utilized in developing advanced materials with enhanced properties.
  • Agricultural Chemistry : Employed in designing more effective agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a triazole-containing aryl halide (e.g., 5-bromo-1H-1,2,3-triazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium carbonate), and a solvent like 1,4-dioxane or THF under inert conditions . Reaction optimization includes temperature control (80–100°C) and monitoring via TLC or LC-MS for completion (~12–24 hours). Post-reaction purification often involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the triazole protons (~7.5–8.5 ppm) and boronic ester groups (quaternary carbons at ~85 ppm).
  • Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (triazole C=N) confirm functional groups.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX or OLEX2 software resolves bond lengths and angles, particularly the B-O (1.36–1.39 Å) and triazole ring geometry .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : The boronic ester moiety enables C-C bond formation in Suzuki-Miyaura reactions, making it a key intermediate for synthesizing biaryl systems, heterocycles, and pharmaceutical scaffolds (e.g., kinase inhibitors) .
  • Bioconjugation : The triazole group participates in click chemistry (e.g., CuAAC) for labeling biomolecules or constructing metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling with sterically hindered partners?

  • Strategies :

  • Catalyst Selection : Use bulky ligands like SPhos or XPhos to mitigate steric effects and enhance catalytic turnover .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of hindered substrates.
  • Microwave Assistance : Shorten reaction times (1–2 hours) and improve yields (≥85%) under controlled microwave irradiation (120°C) .
    • Validation : Monitor reaction progress via ¹¹B NMR to detect boronic ester conversion and quantify byproducts .

Q. How do stereoelectronic effects influence the reactivity of the triazole-boronic ester in catalytic systems?

  • Analysis :

  • Electron-Withdrawing Effects : The triazole’s electron-deficient nature accelerates transmetallation in Pd-catalyzed reactions but may require higher catalyst loadings (5–10 mol%) for electron-rich aryl halides.
  • Steric Hindrance : Substituents on the triazole ring (e.g., methyl groups) can slow coupling kinetics, necessitating longer reaction times or elevated temperatures .
    • Case Study : Density Functional Theory (DFT) calculations predict transition-state energies, guiding ligand and solvent choices .

Q. What strategies resolve contradictions in spectroscopic data vs. computational modeling for this compound?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects rotameric equilibria in the boronic ester, which may cause splitting of signals.
  • Crystallographic Validation : If computational models (e.g., Gaussian) conflict with experimental data, refine force field parameters using crystallographic bond lengths/angles as benchmarks .
    • Example : Discrepancies in predicted vs. observed ¹³C shifts for the triazole ring are resolved by adjusting solvent polarization parameters in simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.